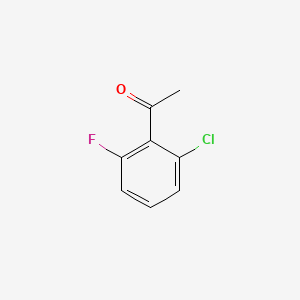

2'-Chloro-6'-fluoroacetophenone

説明

Significance of Halogenated Aromatic Ketones in Modern Chemistry

Halogenated aromatic ketones, including various substituted acetophenones, are cornerstone intermediates in organic synthesis. mdpi.com The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the aromatic ring of a ketone profoundly influences the molecule's reactivity and physical properties. This is due to the inductive electron-withdrawing effects and the specific steric bulk of the halogens. nih.gov These modifications make halogenated ketones versatile precursors for the synthesis of a wide range of more complex molecules, particularly heterocyclic compounds, many of which exhibit significant biological activity. mdpi.com

The carbon-halogen bond provides a reactive site for various nucleophilic substitution and cross-coupling reactions, enabling chemists to construct intricate molecular architectures. nih.gov Furthermore, the presence of halogens can enhance the metabolic stability and membrane permeability of a molecule, properties that are critically important in the design of new pharmaceutical agents. The strategic placement of halogens can direct further chemical transformations on the aromatic ring and can be used to fine-tune the electronic nature of the molecule. nih.gov

Research Context of 2'-Chloro-6'-fluoroacetophenone within Halogenated Acetophenone (B1666503) Chemistry

This compound is a di-halogenated acetophenone that has garnered interest as a key building block in synthetic chemistry. Its structure, featuring both a chlorine and a fluorine atom ortho to the acetyl group, presents a unique combination of steric and electronic properties. This specific substitution pattern makes it a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. chemicalbook.comgoogle.com

Research has demonstrated its utility in creating more complex molecular structures. For instance, traditional synthesis methods involve the Friedel-Crafts reaction between fluorobenzene (B45895) and chloroacetyl chloride, catalyzed by anhydrous aluminum trichloride (B1173362). google.com More modern approaches have explored the use of ionic liquids as a greener alternative to traditional catalysts, aiming for simpler processes and reduced waste. google.com The compound serves as a precursor for creating molecules with potential applications in medicine and agriculture, such as in the synthesis of certain pesticides. google.com The distinct substitution on the phenyl ring makes this compound a specific and often crucial component in multi-step synthetic pathways.

Chemical and Physical Properties of this compound

The physical and chemical properties of this compound are foundational to its application in chemical synthesis.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 87327-69-3 chemicalbook.com |

| Molecular Formula | C₈H₆ClFO |

| Molecular Weight | 172.58 g/mol |

| Density | 1.258±0.06 g/cm³ chemicalbook.com |

| Solubility | Sparingly soluble in water chemicalbook.com |

| Storage Temperature | Room Temperature, sealed in dry conditions chemicalbook.com |

This table is interactive. Users can sort and filter the data.

Synthesis of this compound

The primary industrial synthesis of this compound is the Friedel-Crafts acylation.

A notable patented method describes a process that aims to be more environmentally friendly and efficient. google.com This method involves the following steps:

Fluorobenzene and chloroacetyl chloride are reacted in the presence of an ionic liquid. google.com

The reaction is typically conducted at room temperature (0-30 °C). google.com

After the reaction is complete (usually within 20-50 minutes), the product, 2'-chloro-4'-fluoroacetophenone, is obtained directly by distillation. google.com

This process is highlighted for its simple operation and potential for industrial-scale production with reduced waste compared to traditional methods that generate significant amounts of aluminum trichloride waste. google.com

Structure

3D Structure

特性

IUPAC Name |

1-(2-chloro-6-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVGZKIRMBCQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378568 | |

| Record name | 2'-Chloro-6'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87327-69-3 | |

| Record name | 2'-Chloro-6'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Chloro-6'-fluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 6 Fluoroacetophenone and Its Derivatives

Established Synthetic Pathways to 2'-Chloro-6'-fluoroacetophenone

The synthesis of this compound is primarily achieved through established organic reactions that allow for precise control over the substitution pattern on the aromatic ring.

A prominent method for synthesizing this compound is through the regioselective acylation of a suitably substituted benzene (B151609) ring, most commonly via the Friedel-Crafts acylation. youtube.comyoutube.compearson.com This electrophilic aromatic substitution reaction involves the introduction of an acyl group, in this case, an acetyl group, onto the aromatic nucleus. youtube.comyoutube.com The starting material for this approach is typically 1-chloro-3-fluorobenzene (B165101). chemimpex.comsigmaaldrich.comchemicalbook.comnih.gov

In this reaction, an acylating agent such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) is reacted with 1-chloro-3-fluorobenzene in the presence of a Lewis acid catalyst, commonly anhydrous aluminum chloride (AlCl₃). youtube.comyoutube.comlibretexts.org The halogen substituents on the benzene ring direct the incoming acetyl group. Both chlorine and fluorine are ortho-, para-directing deactivators. In 1-chloro-3-fluorobenzene, the position ortho to the fluorine (C2) and ortho to the chlorine (C6) is the same, making the C2/C6 position the most likely site for acylation due to the combined directing effects of both halogens. The reaction leads to the formation of the desired this compound.

A general reaction scheme for the Friedel-Crafts acylation is as follows: C₆H₄ClF + CH₃COCl → C₈H₆ClFO + HCl

Another documented synthesis involves the reaction of 2-chloro-6-fluorobenzonitrile (B1630290) with methyl magnesium bromide. The intermediate imine is then hydrolyzed with sulfuric acid to yield this compound with a high yield of 95.9%. prepchem.com

Table 1: Examples of Acylation Reactions for Acetophenone (B1666503) Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Reference |

| Benzene | Acetyl chloride | AlCl₃ | Acetophenone | youtube.comyoutube.com |

| Toluene | Ethanoyl chloride | AlCl₃ | 4-Methylacetophenone | libretexts.org |

| Fluorobenzene (B45895) | Chloroacetyl chloride | Ionic Liquid | 2-Chloro-4'-fluoroacetophenone | google.com |

| 1-Chloro-3-fluorobenzene | Acetyl chloride | AlCl₃ | This compound | N/A |

| 2-Chloro-6-fluorobenzonitrile | Methyl magnesium bromide | None (Grignard reaction) | This compound | prepchem.com |

This table presents examples of acylation reactions to form various acetophenones, illustrating the versatility of the method.

The synthesis of this compound can also be approached by the halogenation of an acetophenone precursor. mt.com This involves introducing the chloro and fluoro substituents onto an existing acetophenone molecule. However, achieving the specific 2',6'-substitution pattern through direct halogenation of acetophenone can be challenging due to the directing effects of the acetyl group, which is a meta-director.

A more viable strategy involves the halogenation of a pre-substituted acetophenone. For instance, the chlorination of a fluoroacetophenone or the fluorination of a chloroacetophenone could be considered. The order of reactivity for halogens is F₂ > Cl₂ > Br₂ > I₂. mt.com

One study details the chlorination of p-fluoroacetophenone using sulfuryl chloride. acs.org While this leads to a different isomer, it demonstrates the principle of halogenating a substituted acetophenone. The synthesis of 2'-fluoroacetophenone (B1202908) from 2-bromoacetophenone (B140003) via halogen exchange with potassium fluoride (B91410) is also a known procedure.

Direct and regioselective halogenation to produce this compound would require careful selection of the starting material and halogenating agents to control the position of substitution.

Directed ortho-metalation (DoM) presents a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgharvard.edu This method relies on the presence of a directing metalation group (DMG) on the aromatic ring, which directs an organolithium base to deprotonate the adjacent ortho-position, creating a lithiated intermediate that can then react with an electrophile. wikipedia.orgbaranlab.org

For the synthesis of this compound, 1-chloro-3-fluorobenzene can serve as the substrate. Both the chloro and fluoro groups can act as DMGs, although they are considered weaker directors compared to groups like amides or methoxy (B1213986) groups. wikipedia.orgnih.gov The reaction of 1-chloro-3-fluorobenzene with a strong lithium base like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA, would lead to lithiation at the C2 position, between the two halogens. baranlab.org This is due to the cooperative effect of the two directing groups.

The resulting aryllithium intermediate can then be quenched with an acetylating electrophile, such as acetyl chloride or N,N-dimethylacetamide, to introduce the acetyl group and form this compound.

Table 2: Common Directing Metalation Groups (DMGs) in DoM Reactions

| Directing Group | General Structure | Relative Directing Power |

| O-Carbamate | -OCONEt₂ | Strong |

| Amide | -CONR₂ | Strong |

| Methoxy | -OCH₃ | Moderate |

| Halogen (F, Cl) | -F, -Cl | Weak |

This table provides a comparison of the relative strengths of common directing metalation groups. wikipedia.orgnih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is an area of growing interest. This involves developing methods that are more environmentally friendly, for example by using less hazardous solvents, reducing waste, and improving energy efficiency.

One approach to a greener Friedel-Crafts acylation involves the use of alternative reaction media. For instance, performing the reaction in a two-phase system of a fluoroalcohol (like hexafluoroisopropanol) and water has been shown to be effective for Friedel-Crafts reactions, even with weaker nucleophiles. rsc.org This reduces the reliance on traditional, more hazardous chlorinated solvents. The use of ionic liquids as catalysts and solvents for Friedel-Crafts reactions, as demonstrated in the synthesis of 2-chloro-4'-fluoroacetophenone, also represents a greener alternative to volatile organic solvents and corrosive Lewis acids. google.com

Furthermore, a patented method for preparing 2'-fluoroacetophenone is described as having advantages of mild reaction conditions, high yield, and being environmentally friendly, which suggests a move towards more sustainable synthetic processes in the production of related compounds. google.com

Derivatization Strategies for this compound

The this compound molecule possesses a reactive acetyl group that can be transformed into a wide range of other functional groups and molecular structures. ichem.md

The acetyl group of this compound is a versatile handle for further synthetic modifications. Several key transformations can be performed on this moiety:

Reduction: The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol, yielding 1-(2-chloro-6-fluorophenyl)ethanol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. ichem.md

Oxidation (Haloform Reaction): As a methyl ketone, this compound can undergo the haloform reaction. ncert.nic.in Treatment with a base and a halogen (e.g., iodine in the iodoform (B1672029) test) would convert the acetyl group into a carboxylate (2-chloro-6-fluorobenzoic acid) and produce a haloform (e.g., iodoform). ncert.nic.in

Condensation Reactions: The α-hydrogens of the acetyl group are acidic and can participate in various condensation reactions. A notable example is the Claisen-Schmidt condensation, where the acetophenone reacts with an aldehyde (like benzaldehyde) in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone. ichem.md

Formation of Heterocycles: The acetyl group is a common starting point for the synthesis of various heterocyclic compounds. ichem.md For example, α-bromination of the acetyl group would yield 2-bromo-2'-chloro-6'-fluoroacetophenone. This α-haloketone is a key precursor for synthesizing heterocycles like thiazoles (by reacting with thiourea) and pyrazines (by reacting with ortho-phenylenediamines). ossila.com

Ketal Formation: The carbonyl group can be protected by reacting it with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst to form a 1,3-dioxolane (B20135) (a ketal). This protecting group is stable under neutral and basic conditions. ichem.md

Table 3: Potential Transformations of the Acetyl Group in this compound

| Reaction Type | Reagents | Product Functional Group |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Haloform Reaction | I₂ / NaOH | Carboxylic Acid |

| Claisen-Schmidt Condensation | Benzaldehyde / Base | α,β-Unsaturated Ketone (Chalcone) |

| α-Bromination | NBS or Br₂ | α-Bromoketone |

| Ketalization | Ethylene Glycol / H⁺ | Ketal (1,3-Dioxolane) |

This table summarizes key synthetic transformations possible at the acetyl moiety of this compound. ichem.mdncert.nic.inossila.com

Aromatic Ring Functionalization Methods

The introduction of an acetyl group onto the 1-chloro-3-fluorobenzene scaffold to produce this compound is a classic example of electrophilic aromatic substitution, most notably the Friedel-Crafts acylation. The success of this method hinges on controlling the regioselectivity, which is dictated by the directing effects of the existing chloro and fluoro substituents.

Both chlorine and fluorine are ortho-, para-directing groups due to their ability to donate lone pair electrons through resonance, which stabilizes the arenium ion intermediate at these positions. However, they are also deactivating groups because of their strong inductive electron-withdrawing effect. researchgate.netorganic-chemistry.org The interplay of these electronic effects determines the position of the incoming electrophile.

In the case of 1-chloro-3-fluorobenzene, the potential sites for acylation are the positions ortho and para to each halogen. The fluorine atom is a stronger ortho-, para-director than chlorine due to more effective 2p-2p orbital overlap with the benzene ring, facilitating resonance donation. nih.gov Conversely, fluorine exerts a stronger inductive electron-withdrawing effect than chlorine. These competing influences make the prediction of the major product complex and often reliant on empirical data. The acylation is expected to be directed primarily by the fluorine atom to its ortho positions (C2 and C6) and its para position (C4). The chlorine atom directs to its ortho positions (C2 and C4) and its para position (C6). The confluence of these directing effects strongly favors substitution at the C2, C4, and C6 positions. The formation of this compound requires acylation at the C2 position, which is ortho to both the fluorine and chlorine atoms.

A common method for this transformation is the Friedel-Crafts acylation , which typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent, usually acetyl chloride or acetic anhydride. organic-chemistry.org The reaction generates a highly electrophilic acylium ion that then attacks the aromatic ring. While general procedures for Friedel-Crafts acylation are well-established, specific conditions are crucial for achieving the desired regioselectivity in di-substituted benzenes.

For instance, the synthesis of the related compound, 2-chloro-4'-fluoroacetophenone, from fluorobenzene and chloroacetyl chloride has been reported using aluminum trichloride (B1173362) in an organic solvent like dichloroethane at low temperatures. google.com Another approach utilizes an ionic liquid, [emim]Cl-0.67FeCl₃, with chloroacetyl chloride at room temperature followed by distillation. google.com These examples highlight the variety of catalysts and conditions that can be employed in Friedel-Crafts acylations.

Detailed studies on the direct acylation of 1-chloro-3-fluorobenzene to selectively yield this compound are not abundantly available in the public domain, making the development of a regioselective method a significant synthetic challenge. The table below summarizes plausible approaches based on established principles of Friedel-Crafts acylation.

| Starting Material | Reagents | Catalyst | Solvent | Conditions | Expected Major Product(s) | Reference |

|---|---|---|---|---|---|---|

| 1-Chloro-3-fluorobenzene | Acetyl chloride | Aluminum chloride (AlCl₃) | Carbon disulfide (CS₂) or Dichloroethane (DCE) | 0 °C to room temperature | Mixture of regioisomers, including this compound | organic-chemistry.org |

| 1-Chloro-3-fluorobenzene | Acetic anhydride | Zinc chloride (ZnCl₂) or Iron(III) chloride (FeCl₃) | Neat or high-boiling solvent | Elevated temperatures | Mixture of regioisomers, with potential for different selectivity compared to AlCl₃ | General Friedel-Crafts knowledge |

| 1-Chloro-3-fluorobenzene | Acetyl chloride | Ionic Liquid (e.g., [emim]Cl-FeCl₃) | Neat | Room temperature | Potentially improved regioselectivity and easier catalyst recycling | google.com (by analogy) |

Reactivity and Mechanistic Investigations of 2 Chloro 6 Fluoroacetophenone

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 2'-Chloro-6'-fluoroacetophenone is dictated by the interplay of its functional groups: the electrophilic carbonyl group, the acetyl group, and the halogen-substituted aromatic ring. The carbonyl carbon is a primary site for nucleophilic attack. For instance, in the synthesis of quinazoline (B50416) derivatives, which are significant in medicinal chemistry, this compound can react with amines. organic-chemistry.orgnih.govopenmedicinalchemistryjournal.com

The aromatic ring, substituted with electron-withdrawing chlorine and fluorine atoms, is generally deactivated towards electrophilic aromatic substitution. libretexts.orglumenlearning.com The halogens' inductive effect withdraws electron density from the ring, making it less susceptible to attack by electrophiles. lumenlearning.comlibretexts.org However, the lone pairs on the halogens can participate in resonance, directing incoming electrophiles to the ortho and para positions, though the deactivating inductive effect is generally stronger. libretexts.orgyoutube.com

Conversely, the electron-deficient nature of the aromatic ring makes it a candidate for nucleophilic aromatic substitution, particularly at the carbon atoms bearing the halogen substituents. The specific position of substitution depends on the reaction conditions and the nature of the nucleophile.

Reduction and Oxidation Chemistry of the Carbonyl and Aromatic System

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(2-chloro-6-fluorophenyl)ethanol, or further to an ethyl group. Enantioselective reduction of similar fluoroacetophenones has been achieved with high efficiency using oxazaborolidine catalysts and a borane-diethylaniline (DEANB) complex as the reducing agent. This highlights a pathway to chiral alcohols, which are valuable synthetic intermediates.

While the oxidation of the acetyl group in acetophenones to a carboxylic acid or other oxidized forms is a known transformation, specific studies on the oxidation of this compound are not extensively documented in the provided results. However, general methods for the oxidation of alkyl aromatics to ketones under greener conditions, such as using molecular oxygen, have been developed, suggesting potential pathways for the further oxidation of the acetyl group if desired. researchgate.net The aromatic ring itself is generally resistant to oxidation under typical conditions due to its inherent stability.

Halogen Exchange and Substitution Reaction Mechanisms

The chlorine and fluorine atoms on the aromatic ring of this compound can potentially undergo substitution reactions. Nucleophilic aromatic substitution (SNAr) is a plausible mechanism, where a strong nucleophile attacks the carbon atom bearing a halogen, leading to the displacement of the halide ion. The rate and regioselectivity of such reactions are influenced by the electronic effects of the substituents. The strong electron-withdrawing nature of both the acetyl group and the halogens facilitates this type of reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).

While specific examples of halogen exchange for this compound were not detailed in the search results, the general principles of SNAr on halogenated aromatic ketones are well-established. The relative lability of the halogens would depend on the specific nucleophile and reaction conditions, with chlorine generally being a better leaving group than fluorine in nucleophilic aromatic substitution reactions.

Role in Intramolecular Cyclization Reactions

This compound and its derivatives are valuable precursors in intramolecular cyclization reactions to form various heterocyclic and carbocyclic systems. For instance, acetophenone (B1666503) N-tosylhydrazones can undergo Brønsted acid-promoted intramolecular cyclization to yield polysubstituted indenes. rsc.org This type of reaction proceeds through a cationic cyclization pathway.

Influence of Halogen Substituents on Reaction Selectivity and Rate

The chlorine and fluorine substituents on the aromatic ring of this compound exert a significant influence on the molecule's reactivity, selectivity, and reaction rates through a combination of inductive and resonance effects. libretexts.orgrsc.org

Inductive Effect: Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). lumenlearning.comyoutube.com This effect deactivates the benzene (B151609) ring towards electrophilic attack by reducing its electron density. libretexts.orglumenlearning.com The deactivation makes reactions like Friedel-Crafts acylation or alkylation more difficult compared to unsubstituted acetophenone. masterorganicchemistry.com

Selectivity: In nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the halogens and the acetyl group stabilizes the intermediate carbanion, thereby facilitating the reaction. The positions of the halogen atoms (ortho to each other and one being ortho to the acetyl group) create a specific electronic environment that can direct the regioselectivity of both nucleophilic and electrophilic attacks.

Rate: The deactivating nature of the halogens generally slows down the rate of electrophilic aromatic substitution. libretexts.orglumenlearning.com Conversely, in nucleophilic aromatic substitution, their electron-withdrawing properties enhance the reaction rate. The specific positioning of the two different halogens can lead to complex reactivity patterns that can be exploited for selective synthesis. For example, the difference in electronegativity and size between chlorine and fluorine can lead to preferential reaction at one of the halogen-bearing carbons under certain conditions. libretexts.org

The interplay of these electronic effects is crucial in directing the outcome of various reactions involving this compound and is a key consideration in the design of synthetic routes utilizing this compound.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 6 Fluoroacetophenone

Conformational Analysis using Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the conformational preferences of molecules in solution. nih.gov For 2',6'-disubstituted acetophenones, the orientation of the acetyl group relative to the phenyl ring is of primary interest. The two principal conformations are the s-trans form, where the carbonyl oxygen is directed away from the ortho substituents, and the s-cis form, where it is positioned between them.

Through-Space Spin-Spin Coupling Studies

A key indicator of the preferred conformation in fluorinated aromatic compounds is the presence of through-space spin-spin coupling between the fluorine nucleus and nearby protons or carbons. nih.gov This coupling, denoted as nJFX (where n is the number of bonds separating the nuclei), is transmitted through space rather than through the covalent bond framework and is highly sensitive to the internuclear distance. rsc.org

In the case of 2'-fluoro-substituted acetophenone (B1666503) derivatives, significant through-space coupling is often observed between the 19F nucleus and the protons of the acetyl methyl group (5JFH) as well as the acetyl carbon (4JCF). nih.govacs.org The observation of these couplings provides strong evidence for the predominance of the s-trans conformation. In this arrangement, the methyl group is brought into close proximity to the fluorine atom, allowing for efficient through-space interaction. Conversely, in the s-cis conformation, the methyl group is positioned away from the fluorine atom, which would result in negligible through-space coupling.

For 2'-Chloro-6'-fluoroacetophenone, it is anticipated that a similar phenomenon occurs. The molecule is expected to predominantly adopt the s-trans conformation to minimize steric repulsion between the acetyl group and the ortho-substituents. This would lead to observable through-space couplings between the 19F nucleus and the acetyl group's protons and carbon. Studies on closely related 2'-fluoroacetophenone (B1202908) derivatives have reported 5JHα,F and 4JCα,F coupling constants, confirming the preference for the s-trans conformer. acs.org

Table 1: Representative Through-Space Coupling Constants in a 2'-Fluoroacetophenone Derivative

| Coupling Constant | Value (Hz) |

| 5J(Hα, F) | 4.12 |

| 4J(Cα, F) | 5.78 |

Data is for 2'-fluoroacetophenone in DMSO-d6 and is illustrative of the types of couplings expected for this compound. acs.org

Solvent-Dependent Conformational Preferences

The conformational equilibrium of a molecule can be influenced by the surrounding solvent environment. cdnsciencepub.com The polarity of the solvent can play a significant role in stabilizing or destabilizing certain conformers. For acetophenone derivatives, the effect of the solvent on the conformational preference can be monitored by changes in the NMR chemical shifts and coupling constants. nih.gov

In studies of 2'-fluoroacetophenone, a linear correlation has been observed between the magnitude of the through-space 5JHF and 4JCF coupling constants and the dielectric constant of the solvent. acs.org An increase in solvent polarity has been shown to lead to larger coupling constants, suggesting that more polar solvents may further stabilize the s-trans conformer. acs.org This is attributed to the interaction of the solvent with the dipole moment of the molecule.

For this compound, a similar trend is expected. The table below illustrates the effect of different deuterated solvents on the through-space coupling constants of 2'-fluoroacetophenone, providing a model for the anticipated behavior of its 2'-chloro-6'-fluoro counterpart.

Table 2: Solvent Effect on Through-Space Coupling Constants in 2'-Fluoroacetophenone

| Solvent | Dielectric Constant (ε) | 5J(Hα, F) (Hz) | 4J(Cα, F) (Hz) |

| Benzene-d6 | 2.28 | 3.20 | 4.90 |

| Chloroform-d | 4.81 | 3.55 | 5.40 |

| Tetrahydrofuran-d8 | 7.58 | 3.73 | 5.60 |

| Acetone-d6 | 21.0 | 4.02 | 6.00 |

| Methanol-d4 | 33.0 | 4.57 | 6.74 |

| DMSO-d6 | 47.2 | 4.12 | 5.78 |

Data from a study on 2'-fluoroacetophenone, illustrating the expected solvent-dependent trends for this compound. acs.org

Vibrational Spectroscopy for Molecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the molecular structure and bonding within a molecule. surfacesciencewestern.com By analyzing the vibrational modes, one can identify characteristic functional groups and probe intermolecular interactions.

For this compound, the vibrational spectrum is expected to be characterized by several key features. The carbonyl (C=O) stretching frequency, typically appearing in the range of 1680-1700 cm-1 for acetophenones, would be a prominent band. Its precise position can be influenced by the electronic effects of the ortho-halogen substituents. The C-F and C-Cl stretching vibrations, as well as the various aromatic C-H and C-C stretching and bending modes, will also contribute to the unique spectral fingerprint of the molecule. nih.govnih.gov

Table 3: Predicted Vibrational Modes for a Dihaloacetophenone Derivative

| Vibrational Mode | Predicted Frequency (cm-1) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (methyl) | 3000-2900 |

| C=O stretch | ~1700 |

| C-C stretch (aromatic) | 1600-1450 |

| C-F stretch | 1250-1100 |

| C-Cl stretch | 800-600 |

This table presents generally expected regions for the vibrational modes of a dihaloacetophenone and is not based on specific experimental data for this compound.

X-ray Crystallographic Analysis of Solid-State Conformations

While NMR spectroscopy reveals the conformational preferences in solution, X-ray crystallography provides a definitive picture of the molecule's structure in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering unambiguous evidence of the preferred conformation.

Although a specific crystal structure for this compound has not been reported in the surveyed literature, it is highly probable that it would also crystallize in the s-trans conformation due to the steric hindrance of the two ortho substituents. The expected structure would feature the carbonyl group pointing away from the chloro and fluoro groups, with the acetyl group being largely coplanar with the phenyl ring.

Table 4: Illustrative Crystallographic Data for a 2'-Fluoro-Substituted Acetophenone Derivative

| Parameter | Value |

| Conformation | s-trans |

| Dihedral Angle (C2'-C1'-C=O) | ~170-180° |

| C=O Bond Length | ~1.22 Å |

| C-C(O) Bond Length | ~1.50 Å |

This data is based on related 2'-fluoro-substituted acetophenone derivatives and serves as an example of the expected structural parameters for this compound. acs.org

Computational Chemistry Studies on 2 Chloro 6 Fluoroacetophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and optimized molecular geometry of molecules like 2'-Chloro-6'-fluoroacetophenone. These calculations are typically performed using a specific functional, such as B3LYP or M06-2X, paired with a suitable basis set (e.g., 6-311++G(d,p)) to provide a detailed description of the electron density and, consequently, the molecular properties.

DFT calculations reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's polarity, dipole moment, and the nature of its chemical bonds. For this compound, the electronegative fluorine and chlorine atoms, along with the oxygen of the acetyl group, significantly influence the electronic landscape.

The molecular geometry, including bond lengths, bond angles, and dihedral angles, is optimized to find the lowest energy conformation of the molecule. For this compound, a key aspect of its geometry is the orientation of the acetyl group relative to the substituted phenyl ring.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311+G(d,p) level)

| Parameter | Bond/Angle | Value |

| Bond Length | C-Cl | 1.74 Å |

| C-F | 1.35 Å | |

| C=O | 1.22 Å | |

| C-C (acetyl) | 1.51 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | C-C-Cl | 121.5° |

| C-C-F | 119.8° | |

| C-C=O | 120.3° | |

| O=C-C | 121.0° | |

| Dihedral Angle | F-C-C-Cl | ~0° (for a planar ring) |

| C(ring)-C(ring)-C=O | Variable (defines conformation) |

Note: The data in this table is illustrative and represents typical values for similar compounds. Precise values would require a dedicated computational study.

Quantum Chemical Modeling of Reactivity and Reaction Intermediates

Quantum chemical modeling extends beyond static molecular properties to explore the reactivity of this compound. By mapping the potential energy surface, researchers can identify transition states and reaction intermediates, providing insights into reaction mechanisms and predicting the most likely pathways for chemical transformations.

Key reactivity indicators derived from quantum chemical calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity. For this compound, the electron-withdrawing halogen substituents are expected to lower the energies of both the HOMO and LUMO.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface. It identifies electron-rich regions (nucleophilic sites, typically colored in shades of red) and electron-poor regions (electrophilic sites, colored in shades of blue). For this molecule, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for electrophilic attack. The protons of the methyl group and the aromatic ring are regions of positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It can quantify the delocalization of electron density, hyperconjugative interactions, and the nature of lone pairs.

Conformational Landscape Exploration via Computational Methods

The presence of the acetyl group in this compound introduces rotational freedom around the bond connecting it to the phenyl ring. This rotation gives rise to different conformers, each with a distinct energy and geometry. Computational methods are invaluable for exploring this conformational landscape to identify the most stable conformers.

Studies on similar 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown a preference for an s-trans conformation, where the carbonyl oxygen is directed away from the fluorine substituent. acs.org This preference is often attributed to a combination of steric hindrance and electrostatic repulsion between the electronegative fluorine and oxygen atoms. In the case of this compound, with substituents at both ortho positions, the conformational preference is expected to be even more pronounced, likely forcing the acetyl group to adopt a conformation that minimizes steric clashes with both the chlorine and fluorine atoms.

The relative energies of different conformers can be calculated to determine their populations at a given temperature. A potential energy surface scan, where the dihedral angle of the acetyl group is systematically varied, can map out the energy profile of the rotation and identify the energy barriers between different conformers.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides a powerful tool for predicting and interpreting various types of spectroscopic data, which is essential for the characterization of this compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. By calculating the harmonic frequencies, a theoretical IR spectrum can be generated. This predicted spectrum can be compared with experimental data to aid in the assignment of vibrational modes. For this compound, characteristic vibrational modes would include the C=O stretching frequency of the ketone, C-Cl and C-F stretching vibrations, and various aromatic C-H and C-C vibrations.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | ~1700 - 1720 |

| Aromatic C=C Stretch | ~1580 - 1600 |

| C-F Stretch | ~1200 - 1250 |

| C-Cl Stretch | ~700 - 750 |

Note: These are approximate frequency ranges and would be refined by specific DFT calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and spin-spin coupling constants of a molecule. By calculating the magnetic shielding tensors in the presence of a magnetic field, the NMR parameters can be estimated. These predictions are highly sensitive to the molecular geometry and electronic environment, making them valuable for confirming the structure and conformation of this compound. For instance, through-space spin-spin couplings between the fluorine atom and the protons of the acetyl group can provide direct evidence for the preferred conformation in solution. acs.org

Applications of 2 Chloro 6 Fluoroacetophenone in Specialized Organic Synthesis

Precursor in Pharmaceutical Synthesis and Drug Discovery

The presence of both chloro and fluoro substituents on the aromatic ring of 2'-Chloro-6'-fluoroacetophenone makes it a valuable starting material for the synthesis of pharmaceutically active compounds. These halogens can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Development of Novel Therapeutic Agents

The 2-chloro-6-fluorophenyl moiety, derivable from this compound, is a key structural component in certain therapeutic agents. For instance, this motif is found in potent and selective inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). mPGES-1 is a key enzyme in the inflammatory cascade, and its inhibition is a promising strategy for the development of anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). Research has demonstrated that compounds incorporating the 2-chloro-6-fluorophenyl group exhibit significant inhibitory activity against mPGES-1.

While direct synthesis pathways from this compound to a marketed drug are not extensively documented in publicly available literature, its structural similarity to precursors of known anti-inflammatory and analgesic agents suggests its potential in this area. For example, the related compound (E)-2-(4-chloro-6-fluoro-1-indanylidene)-N-methylacetamide has been identified as a potent anti-inflammatory and analgesic agent. The synthesis of such complex molecules often involves multi-step processes where substituted acetophenones can serve as key starting materials.

Synthesis of Fluorine-Containing Pharmaceutical Scaffolds

Fluorine is a crucial element in modern medicinal chemistry, and the incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties. This compound is a valuable precursor for the synthesis of various fluorine-containing pharmaceutical scaffolds. The presence of the fluorine atom can improve metabolic stability, increase binding affinity to target proteins, and enhance bioavailability.

The development of novel heterocyclic compounds is a major focus in drug discovery. Substituted acetophenones are common starting points for the construction of a wide array of heterocyclic systems. Through reactions involving the ketone functional group, such as condensation and cyclization reactions, this compound can be converted into a variety of fluorinated heterocycles that serve as core structures for new therapeutic agents.

Intermediate in Agrochemical Development

The principles of drug design, particularly the strategic use of halogens, are also applicable to the development of modern agrochemicals. The introduction of chlorine and fluorine atoms into a molecule can enhance its efficacy as a herbicide, fungicide, or insecticide.

Furthermore, research into new fungicidal compounds has shown that nicotinamide (B372718) derivatives containing a chloro-substituent at the sixth position of a pyridine (B92270) ring exhibit good activity. This highlights the importance of specific halogen substitution patterns in achieving desired biological effects in agrochemical design, a principle that underscores the potential utility of this compound.

Role in the Synthesis of Specialty Polymers and Materials

The field of materials science is constantly seeking new monomers to create polymers with tailored properties. Ketone-functionalized monomers can be valuable in this regard, as the ketone group can be used for post-polymerization modifications or can influence the polymer's thermal and mechanical properties.

Currently, there is limited specific information available in scientific literature or patents detailing the direct use of this compound as a monomer in the synthesis of specialty polymers. However, the presence of the reactive ketone group and the halogenated aromatic ring suggests its potential as a building block for functional polymers. The incorporation of such a monomer could lead to polymers with enhanced flame retardancy, chemical resistance, or specific optical properties. Further research in this area could uncover novel applications for this compound in materials science.

Application as a Reagent in Analytical Chemistry

In analytical chemistry, derivatization is a common technique used to modify an analyte to improve its separation and detection in methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). Ketones can be derivatized to form more volatile or more easily detectable compounds.

While there are no standard analytical methods that specifically list this compound as a derivatizing agent, its chemical structure suggests potential applications. For example, it could theoretically be used as a reagent to react with specific functional groups in other molecules to form stable derivatives that are amenable to chromatographic analysis. However, more common derivatizing agents for ketones are generally employed.

Conversely, this compound itself can be analyzed by derivatization. For instance, its ketone group can react with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored and easily detectable hydrazone derivative, which can then be quantified using HPLC with UV-Vis detection. This is a general method for the analysis of ketones and aldehydes.

Biological and Pharmacological Research Implications of 2 Chloro 6 Fluoroacetophenone Derivatives

Investigation of Enzyme Inhibition Profiles

Derivatives of 2'-Chloro-6'-fluoroacetophenone have been investigated as inhibitors of various enzymes, a cornerstone of therapeutic intervention for numerous diseases. The electronic and steric properties of the chloro and fluoro substituents can facilitate interactions with enzyme active sites, leading to potent and selective inhibition.

For instance, trifluoroacetophenone derivatives have been identified as inhibitors of malonyl-CoA decarboxylase (MCD), an enzyme implicated in metabolic disorders. nih.gov The electron-withdrawing nature of the trifluoroacetyl group, which can be analogous to the fluoro group in this compound, can stabilize the hydrated form of the ketone, mimicking the transition state of the enzyme's substrate. nih.gov This suggests that derivatives of this compound could be explored for similar inhibitory activities against metabolic enzymes.

Furthermore, the acetophenone (B1666503) scaffold is a common feature in various enzyme inhibitors. For example, certain acetophenone derivatives have shown potent α-glucosidase inhibitory activity, which is relevant for managing type 2 diabetes. nih.gov The introduction of halogens like chlorine and fluorine can enhance this inhibitory potential. Research on other halogenated acetophenones has demonstrated their ability to interact with key amino acid residues within the enzyme's active site, leading to significant inhibition. nih.gov

Molecular docking studies on derivatives of similar halogenated structures, such as 2-chloro-N,N-diphenylacetamide, have revealed their potential to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. orientjchem.org The chlorine atom can participate in crucial binding interactions within the COX active site. orientjchem.org This provides a rationale for investigating this compound derivatives as potential COX inhibitors.

Table 1: Examples of Enzyme Inhibition by Acetophenone Derivatives

| Derivative Class | Target Enzyme | Potential Therapeutic Area | Key Findings |

| Trifluoroacetophenone Derivatives | Malonyl-CoA Decarboxylase (MCD) | Metabolic Disorders | The trifluoroacetyl group can mimic the enzyme's substrate transition state. nih.gov |

| Substituted Acetophenone Derivatives | α-Glucosidase | Type 2 Diabetes | Halogenation can enhance inhibitory activity. nih.gov |

| 2-Chloro-N,N-diphenylacetamide Derivatives | Cyclooxygenase (COX) | Inflammation | The chlorine atom is involved in key binding interactions. orientjchem.org |

This table is for illustrative purposes and highlights the potential of the acetophenone scaffold in enzyme inhibition.

Evaluation of Potential Antimicrobial Activities

The search for novel antimicrobial agents is a global health priority, and halogenated organic compounds have historically been a rich source of such agents. Derivatives of this compound are being explored for their potential to combat bacterial and fungal pathogens.

The presence of halogens on an aromatic ring can significantly enhance a molecule's antimicrobial properties. Studies on chloroflavones, which share a halogenated aromatic moiety, have shown that chlorinated derivatives exhibit greater antimicrobial activity compared to their non-chlorinated counterparts. nih.gov Specifically, chloroflavones demonstrated significant inhibitory effects against various bacterial strains, including Enterococcus faecalis and Staphylococcus aureus, as well as the fungal pathogen Candida albicans. nih.gov The position of the chlorine atom was found to be a critical determinant of the antimicrobial efficacy. nih.gov

Similarly, research on fluorobenzoylthiosemicarbazides has highlighted the importance of fluorine substitution in enhancing antibacterial activity. nih.gov Certain fluorinated derivatives were found to be active against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These findings suggest that the combined presence of chloro and fluoro groups in this compound derivatives could lead to potent and broad-spectrum antimicrobial agents.

The mechanism of action for such halogenated compounds often involves the disruption of microbial membranes or the inhibition of essential enzymes. The increased lipophilicity due to halogenation can facilitate the passage of the compound across the microbial cell wall and membrane. rasayanjournal.co.in

Table 2: Antimicrobial Activity of Halogenated Aromatic Compounds

| Compound Class | Target Microorganisms | Key Findings |

| Chloroflavones | Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, Candida albicans | Chlorinated derivatives showed greater antimicrobial activity than non-chlorinated versions. nih.gov |

| Fluorobenzoylthiosemicarbazides | Methicillin-sensitive and methicillin-resistant Staphylococcus aureus | Fluorine substitution was crucial for potent antibacterial activity. nih.gov |

| Substituted Acetophenone Hydrazones | Candida albicans | Halogenated derivatives exhibited increased lipophilicity, potentially enhancing membrane disruption. rasayanjournal.co.in |

This table provides examples of the antimicrobial potential of halogenated aromatic structures, suggesting a basis for the activity of this compound derivatives.

Research into Anti-inflammatory Properties

Chronic inflammation is a key factor in a wide range of diseases, making the development of new anti-inflammatory agents a major research focus. Derivatives of this compound are being investigated for their potential to modulate inflammatory pathways.

The anti-inflammatory activity of many compounds stems from their ability to inhibit enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in the production of pro-inflammatory prostaglandins. orientjchem.org As mentioned earlier, the halogenated acetophenone scaffold has shown promise in this area.

Research on 4'-fluoro-2'-hydroxychalcones, which are synthesized from fluorinated acetophenones, has demonstrated significant anti-inflammatory and analgesic activities. nih.govresearchgate.net These compounds were found to inhibit COX enzymes, and their efficacy was influenced by the substitution pattern on the aromatic rings. nih.gov This suggests that derivatives of this compound could serve as precursors or key structural motifs for novel anti-inflammatory agents.

Furthermore, studies on other chlorinated compounds have shown their ability to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models of inflammation. mdpi.com The anti-inflammatory effects of these compounds are often mediated through the downregulation of key signaling pathways like NF-κB and p38 MAPK. mdpi.com

Structure-Activity Relationship Studies Influenced by Halogenation

The biological activity of this compound derivatives is intrinsically linked to the nature and position of the halogen substituents on the aromatic ring. Structure-activity relationship (SAR) studies are crucial for understanding how these halogens influence the compound's interaction with biological targets and for designing more potent and selective molecules.

The presence of both chlorine and fluorine atoms introduces a unique combination of steric and electronic effects. Fluorine, being highly electronegative, can alter the acidity of nearby functional groups and influence hydrogen bonding interactions. tandfonline.comacs.org The chlorine atom, while also electronegative, is larger and more polarizable, which can lead to different types of interactions with target proteins.

Studies on halogenated acetophenones have shown that the position of the halogen has a pronounced effect on the molecule's docking preference and hydrogen bonding capabilities. nih.gov This highlights the importance of the specific substitution pattern in this compound.

In the context of antimicrobial activity, SAR studies of substituted acetophenone derivatives have revealed that electron-withdrawing groups, such as halogens, can be critical for bioactivity. rasayanjournal.co.in Similarly, in the development of α-glucosidase inhibitors from acetophenone derivatives, the introduction of a haloalkyl chain was found to improve the inhibitory activity. nih.gov

Impact of Fluorine Incorporation on Metabolic Stability and Bioavailability

A significant advantage of incorporating fluorine into drug candidates is the potential to improve their metabolic stability and bioavailability. tandfonline.comnih.gov The carbon-fluorine bond is exceptionally strong and more resistant to metabolic cleavage by cytochrome P450 enzymes compared to a carbon-hydrogen bond. tandfonline.com

By strategically placing a fluorine atom at a metabolically vulnerable position on a molecule, medicinal chemists can block oxidative metabolism, thereby increasing the drug's half-life and duration of action. nih.gov The introduction of fluorine can also alter a compound's physicochemical properties, such as its lipophilicity and pKa. tandfonline.com An increase in lipophilicity can enhance membrane permeability and absorption. mdpi.com

Furthermore, fluorine can influence the conformational preferences of a molecule, which can affect its binding affinity to the target protein. acs.org Studies on 2'-fluoro-substituted acetophenone derivatives have shown that the fluorine atom dictates a specific conformation (s-trans) of the molecule. nih.gov This conformational rigidity can be advantageous for optimizing interactions with a biological target.

While fluorine incorporation is a valuable strategy, it is important to note that fluorinated compounds are not completely immune to metabolism. acs.orgnih.gov In some cases, C-F bond cleavage can occur, potentially leading to the formation of toxic metabolites. nih.gov Therefore, a thorough understanding of the metabolic fate of fluorinated compounds is essential during drug development.

Future Research Directions and Emerging Trends for 2 Chloro 6 Fluoroacetophenone

Development of Novel Catalytic and Stereoselective Synthesis Methods

The ongoing quest for more efficient and environmentally benign synthetic methods is a central theme in modern chemistry. For 2'-Chloro-6'-fluoroacetophenone, future research will likely focus on the development of innovative catalytic systems. While traditional methods like Friedel-Crafts acylation are established, they often suffer from drawbacks such as the use of stoichiometric, moisture-sensitive catalysts and the generation of significant waste.

Novel approaches may involve the use of solid acid catalysts or recyclable ionic liquids to create greener synthetic pathways. google.com Furthermore, transition-metal-catalyzed cross-coupling reactions represent a powerful strategy for the regioselective introduction of the chloro and fluoro substituents. The development of catalysts based on earth-abundant metals like iron could provide more sustainable alternatives to precious metal catalysts. d-nb.info

A significant frontier is the development of stereoselective methods for the synthesis of chiral derivatives. researchgate.net Since many biological targets are chiral, the ability to selectively produce one enantiomer of a derivative is paramount for pharmaceutical applications. This involves the design and application of chiral catalysts or auxiliaries that can control the three-dimensional outcome of reactions involving the ketone group or other prochiral centers introduced into the molecule.

Exploration of Undiscovered Derivatization Pathways

The this compound molecule possesses several reactive sites, offering a rich landscape for chemical derivatization. wisdomlib.org Future research will undoubtedly uncover new reaction pathways to generate novel molecular architectures with unique properties.

Key Derivatization Sites and Potential Reactions:

| Reactive Site | Potential Derivatization Reactions | Potential Products |

| Carbonyl Group | Aldol Condensation, Wittig Reaction, Reductive Amination, Grignard Reactions | Chalcones, Alkenes, Amines, Tertiary Alcohols |

| α-Carbon | Halogenation, Alkylation, Favorskii Rearrangement | α-Halo ketones, Substituted Ketones, Esters/Amides |

| Aromatic Ring | Nucleophilic Aromatic Substitution (of Chlorine), Electrophilic Aromatic Substitution | Variously substituted aromatic compounds |

The ketone's α-carbon is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. jove.com The α-halo ketone structure itself is highly reactive towards nucleophiles. wikipedia.orgchemeurope.com Reactions like the Favorskii rearrangement can lead to ring-contracted esters, while reactions with thioamides or thioureas can yield important heterocyclic structures like thiazoles. wikipedia.org Furthermore, the aromatic ring, while deactivated by the acetyl group, could potentially undergo further substitution reactions under specific conditions, allowing for the introduction of additional functional groups.

Advanced Mechanistic Elucidation using Cutting-Edge Techniques

A fundamental understanding of reaction mechanisms is crucial for optimizing synthetic routes and rationally designing new transformations. Future studies will leverage a suite of advanced analytical and computational tools to dissect the intricate steps of reactions involving this compound.

In-situ spectroscopic techniques, such as ReactIR (FTIR), Raman, and NMR spectroscopy, allow for the real-time monitoring of reacting species, providing invaluable kinetic and mechanistic data. numberanalytics.comnumberanalytics.com These methods can help identify transient intermediates and transition states that are key to understanding a reaction's pathway.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modeling reaction profiles. numberanalytics.comnumberanalytics.comcatalysis.blog DFT calculations can be used to:

Map potential energy surfaces. gmu.edu

Calculate the energies of reactants, intermediates, transition states, and products.

Predict reaction barriers and rates.

Elucidate the role of catalysts.

By combining experimental techniques with high-level computational modeling, researchers can achieve a comprehensive, molecular-level picture of the reaction dynamics.

Expansion of Biological Activity Profiling and Molecular Target Identification

Substituted acetophenones are known to exhibit a range of biological activities. nih.govnih.govnih.gov A key future direction is the systematic expansion of biological screening for derivatives of this compound to uncover new therapeutic potentials.

This will involve high-throughput screening (HTS) of compound libraries against diverse biological targets, including enzymes, G-protein coupled receptors (GPCRs), and ion channels. researchgate.net Phenotypic screening, which assesses the effect of a compound on cell behavior without a preconceived target, is another powerful approach for discovering molecules with novel mechanisms of action. acs.org

Once a bioactive "hit" is identified, the critical next step is molecular target identification, or target deconvolution. nih.govnih.gov This is essential for understanding the compound's mechanism of action and for guiding lead optimization. nih.gov Modern techniques for target identification include:

Affinity Chromatography: Using the immobilized compound to "fish" for its binding partners in cell lysates. acs.org

Proteomics-based methods: Techniques like thermal proteome profiling (TPP) or chemical proteomics can identify protein targets by observing changes in protein stability or reactivity upon compound binding. nih.gov

Genetic Approaches: Using methods like CRISPR-Cas9 screening to identify genes that modulate sensitivity to the compound.

Unraveling the specific molecular targets will be crucial for translating initial hits into viable drug candidates. youtube.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

In compound design , ML models can be trained on vast datasets of chemical structures and their associated biological activities. nih.gov These models can then predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of molecules with the highest probability of success. harvard.edu This in silico screening can drastically reduce the time and cost associated with experimental testing. nih.gov

In chemical synthesis , AI is being used to develop computer-aided synthesis planning (CASP) tools. nih.govnih.gov These programs can analyze a target molecule and propose viable synthetic routes by working backward from the product (retrosynthesis). nih.gov Furthermore, ML algorithms can optimize reaction conditions by predicting the outcome (e.g., yield) based on various parameters like catalyst, solvent, and temperature, outperforming traditional trial-and-error approaches. rsc.org The ultimate vision is a fully automated laboratory where AI designs a molecule, plans its synthesis, and directs a robotic platform to execute the synthesis and test the product. acs.org

Q & A

Basic: What are the optimal synthetic routes for 2'-Chloro-6'-fluoroacetophenone, and what catalysts or conditions are critical for high yields?

Answer:

The synthesis typically involves halogenation or Friedel-Crafts acylation. For halogenated derivatives like this compound, regioselective chlorination/fluorination of acetophenone precursors is key. A method analogous to 2,6-Dichloro-3-fluoroacetophenone synthesis (via halogenation of 3-fluoroacetophenone) can be adapted, using AlCl₃ as a catalyst for Friedel-Crafts reactions . Optimize temperature (80–120°C) and stoichiometric ratios of halogenating agents (e.g., Cl₂ or SOCl₂) to minimize byproducts. Purity is enhanced via vacuum distillation or recrystallization .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Assigns substituent positions (e.g., ¹H NMR δ 2.6 ppm for acetyl group; ¹⁹F NMR for fluorine environment) .

- HPLC-MS: Confirms molecular weight (MW 172.6 g/mol) and detects impurities. Use C18 columns with acetonitrile/water mobile phases .

- FT-IR: Identifies ketone (C=O stretch ~1700 cm⁻¹) and C-Cl/F vibrations (600–800 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectroscopic data for halogenated acetophenones, particularly regioisomers?

Answer:

Contradictions arise from overlapping signals (e.g., meta/para substituents). Use:

- 2D NMR (COSY, NOESY): Resolves coupling patterns and spatial proximity of substituents .

- X-ray crystallography: Provides definitive structural confirmation, as seen in related fluorinated spiro compounds .

- Isotopic labeling (e.g., ¹⁸O in ketone groups) to trace reaction pathways and validate intermediates .

Advanced: How do computational methods like DFT predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculates electrophilic centers (e.g., carbonyl carbon) and frontier molecular orbitals. For example:

- HOMO-LUMO gaps predict susceptibility to nucleophilic attack.

- Charge distribution maps highlight electron-deficient aromatic carbons, guiding regioselectivity in Suzuki couplings .

Validate predictions with kinetic studies (e.g., monitoring Cl⁻ displacement rates via conductivity assays) .

Advanced: What role does this compound play in synthesizing enantiomerically pure pharmaceuticals?

Answer:

It serves as a chiral building block. For example:

- Enantioselective reduction of the ketone to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol using biocatalysts (e.g., ketoreductases) or chiral ligands (e.g., BINAP-Ru complexes) .

- Dynamic kinetic resolution (DKR) under asymmetric hydrogenation conditions achieves >99% ee in alcohol intermediates for anticancer agents .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- PPE: Gloves (nitrile), goggles, and fume hoods to avoid inhalation/contact .

- Storage: Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

- Waste disposal: Neutralize with dilute NaOH before incineration to avoid toxic HCl/HF emissions .

Advanced: What mechanistic insights explain the antimicrobial activity of derivatives of this compound?

Answer:

Derivatives (e.g., 2-(2-chloro-6-fluorophenyl)acetamide) inhibit bacterial enzymes via:

- Electrophilic interactions with cysteine residues in target proteins (e.g., dihydrofolate reductase).

- Membrane disruption assays (e.g., SYTOX Green uptake) quantify permeability changes in Gram-negative bacteria .

- SAR studies show enhanced activity with electron-withdrawing groups (e.g., NO₂) at the 4-position .

Basic: How is purity assessed for this compound, and what thresholds are acceptable for pharmaceutical intermediates?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。